molecular formula C10H8ClN B1323591 2-Chloro-3-(3-cyanophenyl)-1-propene CAS No. 731772-69-3

2-Chloro-3-(3-cyanophenyl)-1-propene

Cat. No. B1323591
M. Wt: 177.63 g/mol
InChI Key: KSZRXPRYBKXCQE-UHFFFAOYSA-N
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Description

The compound "2-Chloro-3-(3-cyanophenyl)-1-propene" is a trisubstituted ethylene derivative with a cyano group and a chlorophenyl group attached to the propene backbone. This type of compound is of interest due to its potential applications in polymer chemistry, as indicated by the research on related trisubstituted ethylenes and their copolymerization with styrene .

Synthesis Analysis

The synthesis of similar trisubstituted ethylenes involves the Knoevenagel condensation reaction, which is a method used to form carbon-carbon double bonds by reacting aldehydes or ketones with active methylene compounds. In the case of the related compounds, ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates and propyl 2-cyano-3-phenyl-2-propenoates were synthesized using this method, catalyzed by piperidine . These reactions typically yield a variety of substituted ethylenes that can be further used in copolymerization processes.

Molecular Structure Analysis

While the specific molecular structure of "2-Chloro-3-(3-cyanophenyl)-1-propene" is not directly provided, we can infer from related studies that the molecular structure of these compounds is crucial in determining their physical properties and reactivity. For instance, an electron diffraction study of a similar compound, 3-chloro-2-chloromethyl-1-propene, revealed the presence of different conformers in the gas phase, which is significant for understanding the compound's behavior in various conditions .

Chemical Reactions Analysis

The trisubstituted ethylenes, including those similar to "2-Chloro-3-(3-cyanophenyl)-1-propene," are reactive monomers that can undergo copolymerization with styrene. This process is typically initiated by radical initiators such as AIBN (azobisisobutyronitrile) at elevated temperatures around 70°C. The resulting copolymers have been characterized by various analytical techniques, including IR, 1H-, and 13C-NMR, indicating successful incorporation of the monomers into the polymer chain .

Physical and Chemical Properties Analysis

The physical properties of the copolymers derived from similar trisubstituted ethylenes are notable, with high glass transition temperatures exceeding 190°C, suggesting a decrease in chain mobility due to the dipolar character of the substituents . Additionally, the thermal stability of these copolymers has been studied using techniques like TGA (Thermogravimetric Analysis), showing decomposition in a two-step process with a significant residue remaining after the first step . The chemical properties, such as reactivity ratios, are also important, as they influence the composition and microstructure of the resulting copolymers .

Scientific Research Applications

  • Suzuki–Miyaura Coupling in Organic Chemistry
  • Suzuki–Miyaura Coupling in Organic Chemistry

    • Application : This process is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It’s used extensively due to its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents .
    • Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
    • Results : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
  • Organic Materials Chemistry

    • Application : Conjugated small molecules bearing the cyano group are extensively used as active layers of solar cells and light-emitting diodes, as well as materials with high second- and third-order nonlinearities .
    • Method : These organic compounds are typically based on CN-capped π-conjugated scaffolds . The cyano group, possessing electron-withdrawing character and linear arrangement, is capable of significantly altering electronic and optical properties, and supramolecular arrangement .
    • Results : Extensive property tuning/regulation through the CN group has been demonstrated .
  • Pharmaceutical Chemistry

    • Application : Compounds similar to “2-Chloro-3-(3-cyanophenyl)-1-propene” are often used in the synthesis of pharmaceuticals . For example, 2-Chloro-N-(3-cyanophenyl)acetamide is a chemical available from Sigma-Aldrich, which is often used in early discovery research .
    • Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical being synthesized .
    • Results : The results or outcomes obtained would also depend on the specific pharmaceutical and its intended use .
  • Organic Synthesis

    • Application : Boron reagents are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process is used extensively due to its mild and functional group tolerant reaction conditions .
    • Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
    • Results : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

Safety And Hazards

Information about the safety and hazards of a compound is crucial for handling and storage. Unfortunately, specific safety and hazard information for “2-Chloro-3-(3-cyanophenyl)-1-propene” is not available .

properties

IUPAC Name

3-(2-chloroprop-2-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-8(11)5-9-3-2-4-10(6-9)7-12/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZRXPRYBKXCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641137
Record name 3-(2-Chloroprop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(3-cyanophenyl)-1-propene

CAS RN

731772-69-3
Record name 3-(2-Chloro-2-propen-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloroprop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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